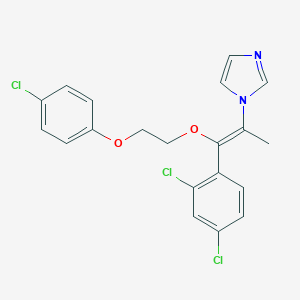
Omoconazole
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of omoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with 4-chlorophenol in the presence of a base to form an intermediate. This intermediate is then reacted with 1-(2-chloroethyl)imidazole under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Omoconazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Omoconazol kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Omoconazol in seine reduzierten Formen umwandeln.
Substitution: Omoconazol kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Basen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Omoconazol, die unterschiedliche antimykotische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Omoconazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Azol-Antimykotika-Mechanismen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf die Zellmembranen von Pilzen und die Ergosterolbiosynthese.
Medizin: Anwendung bei der Behandlung von Pilzinfektionen und untersucht auf potenzielle neue therapeutische Anwendungen.
Industrie: Verwendung in der Formulierung von Antimykotika-Cremes und -Salben
5. Wirkmechanismus
Omoconazol entfaltet seine antimykotische Wirkung durch Hemmung des Enzyms Lanosterol 14α-Demethylase, das für die Ergosterolbiosynthese in den Zellmembranen von Pilzen von entscheidender Bedeutung ist. Diese Hemmung stört die Struktur der Zellmembran, was zu erhöhter Permeabilität und Zelllyse führt .
Ähnliche Verbindungen:
Miconazol: Ein weiteres Azol-Antimykotikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Clotrimazol: Wird zur Behandlung ähnlicher Pilzinfektionen verwendet, hat aber ein anderes pharmakokinetisches Profil.
Ketoconazol: Gehört zur gleichen Klasse, hat aber breitere Anwendungen bei systemischen Pilzinfektionen
Einzigartigkeit von Omoconazol: Omoconazol ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ein unterschiedliches Spektrum an antimykotischer Aktivität und pharmakokinetischen Eigenschaften bieten. Seine Wirksamkeit bei der Behandlung bestimmter resistenter Pilzstämme macht es zu einer wertvollen Ergänzung des Antimykotika-Arsenals .
Wirkmechanismus
Omoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to increased permeability and cell lysis .
Vergleich Mit ähnlichen Verbindungen
Miconazole: Another azole antifungal with a similar mechanism of action but different chemical structure.
Clotrimazole: Used to treat similar fungal infections but has a different pharmacokinetic profile.
Ketoconazole: Shares the same class but has broader applications in systemic fungal infections
Uniqueness of Omoconazole: this compound is unique due to its specific structural features, which provide a distinct spectrum of antifungal activity and pharmacokinetic properties. Its efficacy in treating certain resistant fungal strains makes it a valuable addition to the antifungal arsenal .
Eigenschaften
CAS-Nummer |
105102-19-0 |
|---|---|
Molekularformel |
C20H17Cl3N2O2 |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI-Schlüssel |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Isomerische SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
Kanonische SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Key on ui other cas no. |
74512-12-2 |
Verwandte CAS-Nummern |
74299-76-6 (mononitrate) |
Synonyme |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















